2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline
Overview
Description
2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline is a chemical compound with the molecular formula C8H7N3S2 and a molecular weight of 209.3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3S2/c9-6-3-1-2-4-7(6)13-8-11-10-5-12-8/h1-5H,9H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 209.3 .Scientific Research Applications
Synthesis and Bioactivity
2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline and its derivatives have been synthesized and evaluated for their potential in various applications. One study focused on the synthesis of novel 5-arylmethylideneamino-1,3,4-thiadiazole-2-ylsulfanyl acetamide derivatives, demonstrating their ability to significantly enhance root elongation at low concentrations, indicating potential plant growth-regulating activity (Yang et al., 2013).
Corrosion Inhibition
Research on thiadiazolines, including this compound derivatives, has shown their effectiveness as corrosion inhibitors for mild steel in acidic media. Quantum chemical parameters related to the inhibition efficiency were calculated, and the results were in agreement with experimental corrosion inhibition efficiencies, suggesting their potential use in protecting metals from corrosion (Udhayakala et al., 2013).
Novel Routes to Heterocyclic Compounds
Efforts have been made to develop new methods for synthesizing heterocyclic compounds utilizing the reactivity of this compound. These methods have led to the creation of 1,2,3-thiadiazole, 1,3,4-thiadiazine, and 1,2,5-triazepine derivatives, expanding the chemical space for the development of new materials and pharmaceuticals (Zaleska et al., 2003).
Antimicrobial Activities
Several studies have synthesized 1,3,4-thiadiazole derivatives, including those related to this compound, and evaluated their antimicrobial activities. For example, Schiff bases derived from some 1,3,4-thiadiazole compounds have shown potent antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Gür et al., 2020).
Antitumor Activity
The antitumor activity of thiadiazolylthioether dihydrazones has been explored, with some derivatives demonstrating promising results against various cancer cell lines. This research highlights the potential of this compound derivatives in the development of novel antitumor agents (Guo-qiang, 2009).
Properties
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c9-6-3-1-2-4-7(6)13-8-11-10-5-12-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBSPMNTGXDOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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